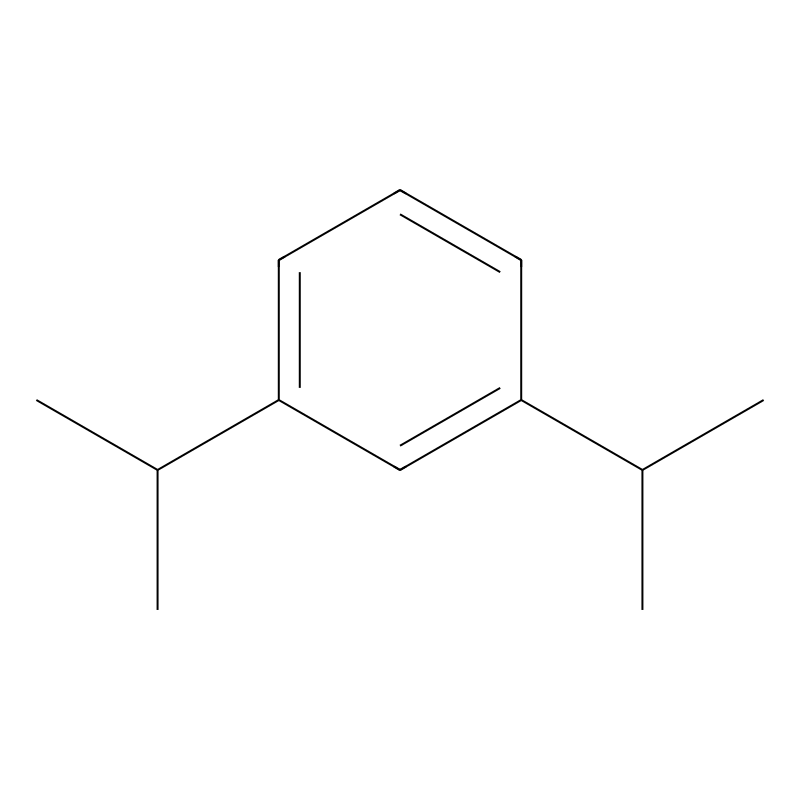

1,3-Diisopropylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in all proportions of alcohol, ether, acetone, benzene.

0.0425 mg/mL at 25 °C

Synonyms

Canonical SMILES

Synthesis of Benzene-1,3,5-Triphosphonic Acid

One documented application of 1,3-Diisopropylbenzene is as a starting material in the synthesis of Benzene-1,3,5-Triphosphonic Acid. This process is described in various scientific papers and product descriptions from chemical suppliers [, , ]. However, the specific details of the synthesis and the properties of the resulting Benzene-1,3,5-Triphosphonic Acid are beyond the scope of this response.

1,3-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula and is one of three isomeric diisopropylbenzenes, alongside 1,2-diisopropylbenzene and 1,4-diisopropylbenzene. This compound appears as a colorless liquid that is immiscible in water, with a boiling point of approximately 203°C. It is primarily used as a solvent and chemical intermediate in various industrial applications, particularly in the synthesis of resorcinol, a compound utilized in adhesives, dyes, and pharmaceuticals .

- Oxidation: It can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.

- Dehydrogenation: This process modifies the side chains of the compound.

- Bromination: Both side-chain and ring bromination can occur.

- Nitration: Nitro groups can be introduced onto the aromatic ring.

- Sulfonation: Sulfonic acid groups can be added to the aromatic ring.

- Acetylation: Acetyl groups can be introduced onto the aromatic ring.

Common reagents for these reactions include bromine for bromination and nitric acid for nitration. The specific products formed depend on the reaction conditions and reagents used .

1,3-Diisopropylbenzene can be synthesized through several methods:

- Thermal Isomerization: This method involves the thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst.

- Alkylation Reactions: It can also be produced by alkylating benzene or isopropylbenzene with propylene using Lewis acid catalysts .

These synthesis methods highlight its role as an important precursor in organic synthesis.

1,3-Diisopropylbenzene belongs to a family of diisopropylbenzenes that includes:

| Compound Name | Chemical Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 1,2-Diisopropylbenzene | 205 | Primarily used in organic synthesis | |

| 1,4-Diisopropylbenzene | 210 | More stable; less reactive than 1,3-isomer | |

| 1,3-Diisopropylbenzene | 203 | Key precursor for resorcinol production |

Uniqueness of 1,3-Diisopropylbenzene

The uniqueness of 1,3-diisopropylbenzene lies in its specific reactivity patterns and its role as a precursor to resorcinol through the Hock rearrangement. While all three isomers share similar physical properties and chemical formulas, their distinct structural arrangements lead to different reactivities and applications in industrial chemistry .

Physical Description

Color/Form

XLogP3

Boiling Point

203.2 °C @ 760 MM HG

Density

LogP

Melting Point

-61 °C

-63.7°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;

H335 (91.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (91.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (91.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 34.7 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Petroleum refineries

Benzene, 1,3-bis(1-methylethyl)-: ACTIVE